6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-cyclohexyl-2,9-dihydrocarbazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-17-8-4-7-14-15-11-13(12-5-2-1-3-6-12)9-10-16(15)19-18(14)17/h4,7,9-12,19H,1-3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBQIFFRSMMCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3C=CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677356 | |
| Record name | 6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233641-89-8 | |
| Record name | 6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Note: A Robust HPLC Method for Purity Determination of 6-cyclohexyl-carbazolone
Abstract
This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 6-cyclohexyl-carbazolone, a key intermediate in pharmaceutical research and development. The carbazole skeleton is a significant structural motif in medicinal chemistry, known to exhibit a range of biological activities.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, establishing purity with a high degree of confidence is a critical regulatory and scientific requirement.[3][4] This document provides a comprehensive protocol, from sample preparation to data analysis, grounded in the principles of reversed-phase chromatography and aligned with international regulatory standards. The causality behind each experimental choice is explained to provide researchers with a deep understanding of the method's mechanics, ensuring its effective implementation and troubleshooting.
Introduction and Scientific Rationale
The accurate assessment of chemical purity is a cornerstone of drug development, directly impacting the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for non-volatile compounds like 6-cyclohexyl-carbazolone.[5][6]
This method employs Reversed-Phase HPLC (RP-HPLC) , the most widely used mode of separation in the pharmaceutical industry.[7][8] The fundamental principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase.[8][9] 6-cyclohexyl-carbazolone, with its carbazole core and cyclohexyl substituent, is a predominantly hydrophobic molecule. Therefore, it will have a strong affinity for a non-polar stationary phase, such as octadecylsilane (C18), and will be eluted by a mobile phase of increasing organic solvent composition.[10] This interaction mechanism allows for the effective separation of the main compound from potential impurities, which may arise from synthesis or degradation and possess different polarities.
A gradient elution, where the mobile phase composition is changed over time, is selected to ensure optimal separation.[11][12] This approach provides the resolving power to separate early-eluting polar impurities and later-eluting non-polar impurities within a single analytical run, ensuring a comprehensive purity profile. Detection is achieved using a UV-Vis detector, leveraging the inherent chromophoric properties of the carbazole ring system.
Materials and Methodology
Equipment and Consumables
| Item | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, UV-Vis or Photodiode Array (PDA) Detector |
| Analytical Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) |
| Data Acquisition | Chromatography Data System (CDS) |
| Solvents | HPLC Grade Acetonitrile (ACN) and Purified Water (e.g., Milli-Q) |
| Reagents | 6-cyclohexyl-carbazolone Reference Standard (purity >99.5%) |
| Glassware | Class A volumetric flasks, pipettes |
| Consumables | 2 mL HPLC vials with caps, 0.45 µm solvent filters, 0.22 µm syringe filters |
Proposed Chromatographic Conditions
The following conditions are proposed as a starting point for the analysis and should be optimized as needed.
| Parameter | Condition | Rationale |
| Stationary Phase | C18 (L1 packing) | Provides strong hydrophobic retention for the non-polar analyte. |
| Mobile Phase A | Purified Water | The highly polar component of the mobile phase system.[13] |
| Mobile Phase B | Acetonitrile (ACN) | The organic modifier used to elute the analyte from the column.[13] |
| Gradient Program | See Table below | To ensure separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency.[11] |
| Column Temperature | 30°C | To ensure reproducible retention times by minimizing viscosity fluctuations. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; a full UV scan is recommended to find the absorbance maximum. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring good sensitivity. |
| Run Time | 25 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
| 0.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 50 | 50 |
| 25.0 | 50 | 50 |
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase Preparation:
-
Filter Mobile Phase A (Water) and Mobile Phase B (ACN) through a 0.45 µm solvent filter to remove particulates.
-
Degas both mobile phases using an appropriate method (e.g., sonication or online degasser) to prevent bubble formation in the pump heads.
-
-
Diluent Preparation:
-
Prepare a mixture of Water:Acetonitrile (50:50, v/v). This composition matches the initial mobile phase conditions to ensure good peak shape upon injection.
-
-
Reference Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of 6-cyclohexyl-carbazolone Reference Standard into a 50 mL Class A volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.
-
-
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL Class A volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This solution will be used for system suitability and purity calculations.
-
-
Sample Solution (approx. 50 µg/mL):
-
Accurately weigh approximately 25 mg of the 6-cyclohexyl-carbazolone sample into a 50 mL Class A volumetric flask.
-
Prepare the solution following the same procedure as the Reference Standard Stock Solution (Step 3).
-
Perform a 1-in-10 dilution of this solution using the diluent to create the final Sample Solution for analysis. Filter through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC Analysis Workflow
The workflow ensures the system is ready and the results are valid.
Caption: HPLC Purity Analysis Workflow.
Protocol 3: System Suitability Testing (SST)
Causality: Before analyzing any samples, the performance of the entire chromatographic system must be verified. This is a mandatory self-validating check to ensure the system is capable of providing accurate and precise results for the analysis at hand.[14][15][16]
-
Equilibrate the column with the initial mobile phase composition (50% ACN) for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Evaluate the results against the acceptance criteria outlined in the table below. The system is only deemed suitable for analysis if all criteria are met.
Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion | Purpose |
| Retention Time %RSD | ≤ 1.0% | Demonstrates the precision of the pump and flow rate stability. |
| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry; ensures accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| RSD: Relative Standard Deviation |
Data Analysis and Purity Calculation
The purity of the 6-cyclohexyl-carbazolone sample is determined using the area percent method, which assumes that all compounds present in the sample have a similar detector response.
-
Integration: Integrate all peaks in the chromatogram of the Sample Solution, excluding any peaks originating from the blank (diluent).
-
Calculation: Use the following formula to calculate the percentage purity:
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Table 3: Sample Data Analysis
| Peak Name | Retention Time (min) | Area | % Area |
| Impurity 1 | 4.8 | 15,000 | 0.05 |
| Impurity 2 | 7.2 | 45,000 | 0.15 |
| 6-cyclohexyl-carbazolone | 12.5 | 29,880,000 | 99.70 |
| Impurity 3 | 14.1 | 60,000 | 0.10 |
| Total | 29,970,000 | 100.0 |
Method Validation and Trustworthiness
To ensure this analytical procedure is suitable for its intended purpose, it must be validated in accordance with regulatory guidelines such as ICH Q2(R1).[17][18][19] The validation process provides objective evidence that the method is trustworthy.
Caption: Key Pillars of Analytical Method Validation.
-
Specificity: The ultimate proof of specificity for a purity method is its ability to be stability-indicating . This is demonstrated through forced degradation studies.[20][21] The sample is intentionally degraded under stress conditions (e.g., acid, base, oxidation, heat, photolysis) to produce degradation products.[20][22] The method is considered stability-indicating if the main 6-cyclohexyl-carbazolone peak is well-resolved from all degradation peaks, proving the method can accurately measure the compound in the presence of its potential impurities.[5]
-
Linearity: A minimum of five concentrations across the expected range (e.g., 80% to 120% of the test concentration) are analyzed to demonstrate a linear relationship between concentration and peak area.[17]
-
Accuracy: Determined by analyzing samples with known amounts of added analyte (spiking) and calculating the percent recovery.
-
Precision: Assessed at two levels: repeatability (multiple analyses on the same day) and intermediate precision (analyses on different days or by different analysts).
By following these protocols and validation principles, this HPLC method provides a reliable, robust, and trustworthy system for the critical task of purity analysis for 6-cyclohexyl-carbazolone.
References
-
Dong, M. W. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [Link]
-
Pharmaguideline. Steps for HPLC Method Development. [Link]
-
PharmaCores. HPLC analytical Method development: an overview. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Shprakh, Z., et al. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. [Link]
-
The Pharmaceutical and Chemical Journal. An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. [Link]
-
ResearchGate. Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at.... [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
-
ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
-
LCGC International. How Reversed-Phase Liquid Chromatography Works. [Link]
-
PubChem. 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one N-phenylthiosemicarbazone. [Link]
-
Singh, R., & Raza, K. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
The United States Pharmacopeial Convention. <621> CHROMATOGRAPHY. [Link]
-
IonSource. Reverse Phase HPLC Basics for LC/MS. [Link]
-
Al-Suhaimi, E. A., et al. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Scientific Reports. [Link]
-
European Medicines Agency. ICH guideline Q14 on analytical procedure development. [Link]
-
Chakraborty, M. Identification of Naturally Occurring Carbazole Alkaloids Isolated from Murraya koenigii and Glycosmis pentaphylla by the Preparation of HPLC Fingerprint. Journal of Scientific Research. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Chalk, R. 14 Principles of Reversed Phase HPLC. YouTube. [https://www.youtube.com/watch?v=14 Principles of Reversed Phase HPLC]([Link] Principles of Reversed Phase HPLC)
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
LCGC International. Are You Sure You Understand USP <621>?. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
Scribd. USP-NF 621 Chromatography. [Link]
-
Cheméo. Chemical Properties of Cyclohexyl radical (CAS 3170-58-9). [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
PubChem. Cyclohexyl 6-cyclohexylhexanoate. [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. [https://www.youtube.com/watch?v=ICH Q2 Validation of Analytical Procedures]([Link] Q2 Validation of Analytical Procedures)
-
ChemSynthesis. 6-cyclohexyl-1,3-benzothiazol-2-amine. [Link]
Sources
- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 135897-70-0 [smolecule.com]
- 3. An Overview on HPLC Method Development, Optimization and Validation process for drug analysis - The Pharmaceutical and Chemical Journal [tpcj.org]
- 4. asianjpr.com [asianjpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Method development: an overview. | PharmaCores [pharmacores.com]
- 7. ionsource.com [ionsource.com]
- 8. chromtech.com [chromtech.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. usp.org [usp.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 19. youtube.com [youtube.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. onyxipca.com [onyxipca.com]
Application Note: High-Purity Isolation of 6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one via Optimized Recrystallization
Introduction: The Rationale for Recrystallization in Carbazole Synthesis
Carbazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, antibacterial, and antifungal properties.[1] The compound 6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one is a key intermediate in the synthesis of more complex, biologically active molecules.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) are critically dependent on the purity of such intermediates.
Synthetic routes to carbazolones, while often efficient, can yield crude products contaminated with unreacted starting materials, byproducts from side reactions, and isomeric impurities.[2] Recrystallization stands as a robust, scalable, and cost-effective purification technique that leverages differences in solubility between the target compound and its impurities in a chosen solvent system.[3] The principle is straightforward yet powerful: a compound is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the compound's solubility decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[3]
Foundational Principles: Causality in Solvent Selection and Crystallization Dynamics
The success of recrystallization hinges on the careful selection of a solvent system. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal by hot filtration).
For carbazole derivatives, which possess both aromatic and aliphatic character along with a polar ketone and a secondary amine, a binary solvent system often provides the necessary polarity range for optimal purification.[2][7] A common and effective approach is to use a "solvent/anti-solvent" combination. In this protocol, we propose a mixture of ethanol and water. Ethanol, a polar protic solvent, is expected to effectively dissolve the carbazolone at its boiling point, while water, a polar anti-solvent, will drastically reduce its solubility upon addition and subsequent cooling, thereby inducing crystallization.
The rate of cooling is a critical parameter that dictates crystal size and purity. Slow, controlled cooling generally yields larger, purer crystals, as it allows for the selective incorporation of the target molecule into the growing crystal lattice, excluding impurities.[3][8] Rapid cooling, or "crashing out," can trap impurities within the crystal structure.
Pre-Protocol: Characterization and Safety
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Weight | 265.35 g/mol | [9] |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| Melting Point | Not available; to be determined experimentally | - |
| Solubility | Soluble in hot ethanol, methanol, ethyl acetate; sparingly soluble in water, hexanes | Inferred from structural analogues[2][7] |
Safety and Handling
While specific toxicity data for this compound is not extensively documented, related carbazolone compounds may cause skin, eye, and respiratory irritation.[10][11][12] Therefore, standard laboratory safety protocols must be strictly adhered to.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[11] In case of contact, flush the affected area with copious amounts of water.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust solvent volumes proportionally for different scales.
Materials and Equipment
-
Crude this compound (~5 g)
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer Flasks (125 mL and 250 mL)
-
Hot Plate with Magnetic Stirring
-
Reflux Condenser
-
Glass Funnel and Fluted Filter Paper
-
Büchner Funnel and Flask
-
Vacuum Source
-
Ice Bath
-
Spatula and Glass Stirring Rod
Experimental Workflow Diagram
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology
-
Dissolution:
-
Place 5.0 g of the crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20-25 mL of ethanol.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at or near the boiling point. The goal is to use the minimum amount of hot solvent necessary.[3]
-
Expert Tip: If the solution is highly colored, remove it from the heat, add a spatula tip of activated charcoal, and reflux for 5-10 minutes.[2] Charcoal adsorbs colored impurities.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Set up a hot filtration apparatus by placing a glass funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask.
-
Pre-heat the apparatus by pouring a small amount of boiling ethanol through the funnel. Discard this ethanol. This step prevents premature crystallization in the funnel.
-
Bring the solution containing the compound back to a boil and quickly pour it through the hot funnel into the receiving flask.
-
-
Inducing Crystallization:
-
Reheat the clear filtrate to boiling.
-
Slowly add hot deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for forming pure, well-defined crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture to remove any residual mother liquor.
-
Continue to pull air through the crystals on the funnel for 15-20 minutes to partially dry them.
-
Transfer the purified crystals to a watch glass or petri dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
-
Post-Protocol: Purity Assessment and Validation
The efficacy of the purification must be validated through rigorous analytical techniques.[]
Purity Determination Logic
Caption: Validation workflow for assessing the purity of the recrystallized product.
Recommended Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment of non-volatile organic compounds.[14][15] A reversed-phase C18 column with a mobile phase such as acetonitrile and water is typically effective for carbazole derivatives.[14] The purity is determined by the area percentage of the main peak.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Comparing the melting point of the crude and recrystallized product provides a quick and reliable indication of purity enhancement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure of the desired compound and can reveal the presence of impurities through extraneous peaks.
| Analysis Technique | Parameter to Evaluate | Acceptance Criteria for High Purity |
| HPLC | Peak Area % | > 99.5% |
| Melting Point | Melting Range | Sharp, narrow range (< 2 °C) |
| ¹H NMR | Spectral Purity | Conforms to structure; absence of impurity signals |
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product does not crystallize | Too much solvent used; solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.[8] |
| Product "oils out" | Solution is supersaturated at a temperature above the compound's melting point; cooling is too rapid. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent (ethanol). Allow for slower cooling. |
| Low Recovery | Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Use a minimal amount of ice-cold wash solvent. |
| Poor Purity Improvement | Inappropriate solvent system; impurities have similar solubility to the product. | Experiment with other solvent systems (e.g., ethyl acetate/hexanes).[2] A second recrystallization may be necessary. If impurities persist, column chromatography may be required. |
References
-
ResearchGate. (2009). 2-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in the Synthesis of Heteroannulated Carbazoles. Available at: [Link]
-
PubChem. (2016, March 28). 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one. Available at: [Link]
- Google Patents. (n.d.). US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom.
-
PubChem. (n.d.). 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one N-phenylthiosemicarbazone. Available at: [Link]
-
ResearchGate. (n.d.). Determination of amines using 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl) as labeling reagent by HPLC with fluorescence detection and identification with APCI/MS. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Available at: [Link]
-
ResearchGate. (n.d.). Purification of carbazole by solvent crystallization under two forced cooling modes. Available at: [Link]
-
National Center for Biotechnology Information. (2024, March 7). Preparation and property analysis of antioxidant of carbazole derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]
-
ACS Publications. (2021, June 25). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. Available at: [Link]
-
ResearchGate. (n.d.). Efficient Asymmetric Synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide for Treatment of Human Papillomavirus Infections. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Available at: [Link]
- Google Patents. (n.d.). US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one.
-
PubChem. (n.d.). 1,2,3,9-Tetrahydro-4H-carbazol-4-one. Available at: [Link]
-
PubMed. (2002). Modern Analytical Techniques for Flavonoid Determination. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
ResearchGate. (2009). 1,2,3,9-Tetrahydro-4H-carbazol-4-one and 8,9-dihydropyrido-[1,2-a]indol-6(7H)-one from 1H-indole-2-butanoic acid. Available at: [Link]
- Google Patents. (n.d.). US1672630A - Process of purifying carbazole.
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Available at: [Link]
-
YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Available at: [Link]
Sources
- 1. Buy 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 135897-70-0 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chemscene.com [chemscene.com]
- 10. 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one | C12H10BrNO | CID 708529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. 1,2,3,9-Tetrahydro-4H-carbazol-4-one | C12H11NO | CID 929130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]
Application Notes and Protocols: 6-Cyclohexyl-Carbazolone as a Versatile Scaffold in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Carbazole Nucleus - A Privileged Scaffold in Drug Discovery and Materials Science
The carbazole heterocycle is a cornerstone in the design of functional organic molecules. Its rigid, planar, and electron-rich tricyclic structure makes it a "privileged scaffold" in medicinal chemistry, serving as the core of numerous biologically active compounds.[1][2] Carbazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties.[2][3][4] This broad utility has led to the development of several marketed drugs, such as the beta-blocker carvedilol and the anti-cancer agent ellipticine.[2] Beyond pharmaceuticals, the unique photophysical and electronic properties of carbazoles have established their importance in materials science, particularly in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and conducting polymers.[3]
The strategic functionalization of the carbazole core is paramount to modulating its biological and physical properties. The introduction of various substituents at different positions of the carbazole ring system allows for the fine-tuning of its steric and electronic characteristics, thereby influencing its interactions with biological targets or its performance in electronic devices. The focus of this guide, 6-cyclohexyl-carbazolone, represents a synthetically versatile building block that combines the key features of the carbazole nucleus with a lipophilic cyclohexyl group and a reactive carbonyl moiety. The cyclohexyl group can enhance membrane permeability and improve pharmacokinetic profiles, a desirable trait in drug design.[1] The carbazolone structure provides a reactive handle for a plethora of subsequent chemical transformations.
This document serves as a comprehensive guide to the synthetic utility of 6-cyclohexyl-carbazolone and related functionalized carbazoles. We will delve into modern synthetic strategies for their preparation, with a focus on transition metal-catalyzed reactions, and provide detailed protocols for their application as building blocks in the synthesis of more complex molecular architectures.
I. Synthetic Strategies for Accessing Functionalized Carbazole Cores
The construction of the carbazolone scaffold can be achieved through various synthetic routes. Modern organic synthesis has largely moved towards more efficient and atom-economical methods, with palladium-catalyzed reactions being at the forefront of these advancements.
Palladium-Catalyzed Tandem C-H Functionalization and C-N Bond Formation
A powerful and now well-established strategy for the synthesis of carbazoles involves a palladium-catalyzed tandem reaction that combines a directed C-H functionalization with a C-N bond formation.[5][6][7] This approach offers a convergent and highly efficient route to substituted carbazoles from readily available starting materials. The general transformation is depicted below:
Figure 1: General scheme for Palladium-catalyzed carbazole synthesis.
In this process, a pre-formed biaryl amide undergoes an intramolecular cyclization. The amide directing group facilitates the ortho-palladation of one of the aryl rings, followed by reductive elimination to form the carbazole product.[5] A co-oxidant, typically copper(II) acetate, is used to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the reductive elimination step, thus completing the catalytic cycle.[5]
II. Application Protocol 1: Synthesis of a 6-Substituted Carbazole via Palladium-Catalyzed Intramolecular C-H Amination
This protocol provides a general method for the synthesis of a carbazole core, which can be adapted for the synthesis of precursors to 6-cyclohexyl-carbazolone.
Objective: To synthesize a functionalized carbazole from a 2-arylacetanilide derivative using a palladium-catalyzed intramolecular C-H amination reaction.
Materials:
-
Substituted 2-arylacetanilide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 2.0 equiv)
-
Toluene (anhydrous)
-
Oxygen (balloon)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-arylacetanilide (1.0 equiv), palladium(II) acetate (0.05 equiv), and copper(II) acetate (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with oxygen three times. Under a positive pressure of oxygen (from a balloon), add anhydrous toluene via syringe. The typical concentration is 0.1 M.
-
Reaction Conditions: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the metal salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired carbazole product.
Causality and Experimental Choices:
-
Palladium(II) acetate is the catalyst that facilitates the C-H activation and C-N bond formation.
-
Copper(II) acetate acts as the terminal oxidant to regenerate the active Pd(II) catalyst, allowing for a catalytic cycle.[5]
-
Oxygen is the ultimate oxidant in the catalytic cycle, reoxidizing the Cu(I) species back to Cu(II).
-
Anhydrous toluene is used as the solvent to ensure a water-free environment, which is crucial for the stability and activity of the catalyst.
-
The high temperature is necessary to overcome the activation energy for the C-H bond cleavage.
III. Functionalization of the Carbazole Core: The Path to 6-Cyclohexyl-Carbazolone
Once the carbazole nucleus is formed, further functionalization can be undertaken to install the desired substituents. The inherent reactivity of the carbazole ring system favors electrophilic substitution at the C3 and C6 positions. However, modern synthetic methods, particularly those employing directing groups, allow for regioselective functionalization at other positions, such as C1.[8]
Palladium-Catalyzed C1-Selective Nitration of Carbazoles
A notable example of regioselective functionalization is the palladium-catalyzed, directing group-assisted nitration at the C1 position of the carbazole core.[8] This methodology highlights the power of directing groups to override the natural reactivity of the heterocyclic system.
Figure 2: Directed C1-Nitration of a Carbazole.
This strategy involves the installation of a removable directing group (e.g., a pyridyl group) on the carbazole nitrogen. The directing group coordinates to the palladium catalyst, bringing it into proximity of the C1-H bond and facilitating its selective functionalization.[8]
IV. Application Protocol 2: Hypothetical Derivatization of a Carbazolone Ring
This protocol outlines a hypothetical, yet plausible, two-step sequence to introduce a cyclohexyl group at the C6 position of a pre-existing carbazolone, followed by further derivatization at the carbonyl group. This protocol is based on established organic transformations.
Objective: To synthesize a derivative of 6-cyclohexyl-carbazolone.
Part A: Friedel-Crafts Alkylation to Install the Cyclohexyl Group
Materials:
-
Carbazolone (1.0 equiv)
-
Cyclohexene (1.2 equiv)
-
Aluminum chloride (AlCl₃, 1.5 equiv) or a milder Lewis acid like FeCl₃.[9][10]
-
Dichloromethane (anhydrous)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the carbazolone (1.0 equiv) and anhydrous dichloromethane.
-
Lewis Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add aluminum chloride (1.5 equiv) in portions.
-
Alkylation: To the resulting slurry, add cyclohexene (1.2 equiv) dropwise via syringe.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 6-cyclohexyl-carbazolone.
Part B: Wittig Reaction for Carbonyl Derivatization
Materials:
-
6-Cyclohexyl-carbazolone (1.0 equiv)
-
Methyltriphenylphosphonium bromide (1.1 equiv)
-
Potassium tert-butoxide (1.1 equiv)
-
Tetrahydrofuran (THF, anhydrous)
Step-by-Step Protocol:
-
Ylide Formation: In a separate flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF. Cool to 0 °C and add potassium tert-butoxide (1.1 equiv). Stir at room temperature for 1 hour to form the ylide (a bright yellow solution).
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 6-cyclohexyl-carbazolone (1.0 equiv) in anhydrous THF dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the desired olefin product.
V. Data Presentation
The following table summarizes typical reaction conditions for palladium-catalyzed carbazole synthesis, highlighting the versatility of this method with various substrates.
| Entry | Substrate | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Phenylacetanilide | 5 | Cu(OAc)₂ | Toluene | 110 | 95 | [5] |
| 2 | 2-(4-Methoxyphenyl)acetanilide | 5 | Cu(OAc)₂ | Toluene | 110 | 88 | [5] |
| 3 | 2-(4-Chlorophenyl)acetanilide | 5 | Cu(OAc)₂ | Toluene | 110 | 75 | [5] |
VI. Conclusion
The carbazole framework, and specifically functionalized derivatives like 6-cyclohexyl-carbazolone, represent highly valuable building blocks in organic synthesis. Modern catalytic methods, particularly palladium-catalyzed C-H functionalization, have revolutionized the synthesis of these important scaffolds, offering efficient and modular routes. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to leverage the rich chemistry of carbazoles in the design and synthesis of novel molecules for applications in drug discovery and materials science. The strategic combination of a privileged core with functional groups that enhance pharmacokinetic properties and provide handles for further derivatization ensures that carbazole-based building blocks will remain at the forefront of chemical innovation.
References
-
Carbazole Derivatives as Antiviral Agents: An Overview - PMC - NIH. (2019-05-17). Available at: [Link]
-
Recent developments in C−H functionalization of carbazoles. (n.d.). Available at: [Link]
-
Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - NIH. (2023-11-06). Available at: [Link]
-
Carbazole Dicarboxaldehydes: Versatile Building Blocks for Organic Synthesis. (n.d.). Available at: [Link]
-
Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Publishing. (2023-11-06). Available at: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks - Beilstein Journals. (2024-04-29). Available at: [Link]
-
Carbazole synthesis via dual C-H activation/photoredox catalysis. - ResearchGate. (n.d.). Available at: [Link]
-
Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Carbazole Derivatives as STAT Inhibitors: An Overview - MDPI. (2021-07-03). Available at: [Link]
-
Synthesis of 11H-pyridocarbazoles and derivatives. Comparison of their DNA binding and antitumor activity with those of 6H - PubMed. (n.d.). Available at: [Link]
-
Synthesis of Carbazoles - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Multi C−H Functionalization Reactions of Carbazole Heterocycles via Gold‐Catalyzed Carbene Transfer Reactions - PMC - NIH. (2021-01-12). Available at: [Link]
-
A review on the biological potentials of carbazole and its derived products. (n.d.). Available at: [Link]
-
A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC - NIH. (n.d.). Available at: [Link]
-
Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023-11-07). Available at: [Link]
-
Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed Central. (n.d.). Available at: [Link]
-
(R)-Cyclohexenol is a valuable building block in organic synthesis - ResearchGate. (n.d.). Available at: [Link]
-
Palladium-catalyzed regioselective C1-selective nitration of carbazoles - Beilstein Journals. (n.d.). Available at: [Link]
-
One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. (n.d.). Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Available at: [Link]
Sources
- 1. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemcom.com [echemcom.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]
- 6. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 9. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
Application Notes and Protocols for the N-Alkylation of 6-Cyclohexyl-tetrahydro-1H-carbazol-1-one
Introduction: The Significance of N-Alkylated Carbazole Scaffolds in Modern Drug Discovery
The carbazole nucleus is a privileged heterocyclic motif, integral to the structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] N-alkylation of the carbazole core, particularly in complex derivatives such as 6-cyclohexyl-tetrahydro-1H-carbazol-1-one, represents a critical synthetic step in the development of novel therapeutic agents. These modifications can profoundly influence the pharmacological profile of the parent molecule, enhancing properties like receptor affinity, metabolic stability, and cell permeability. N-substituted carbazole derivatives have shown promise as antimicrobial, antitumor, anti-inflammatory, and neuroprotective agents.[1][2][3] This application note provides a comprehensive guide to the N-alkylation of 6-cyclohexyl-tetrahydro-1H-carbazol-1-one, delving into the mechanistic underpinnings of the reaction and presenting detailed, field-proven protocols for its successful execution. The methodologies described herein are designed to be robust and reproducible, empowering researchers in their quest for next-generation therapeutics.
Mechanistic Insights: The Chemistry of N-Alkylation
The N-alkylation of a carbazole derivative is fundamentally a nucleophilic substitution reaction. The nitrogen atom of the carbazole ring, possessing a lone pair of electrons, acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. The reaction typically proceeds via an SN2 mechanism, particularly when primary alkyl halides are employed as the alkylating agent.[4]
A crucial first step in this process is the deprotonation of the N-H bond of the carbazole. Due to the aromaticity of the carbazole ring system, the N-H proton is weakly acidic. A suitable base is therefore required to generate the more nucleophilic carbazolide anion.[5] Common bases employed for this purpose include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃), and hydrides (e.g., NaH). The choice of base is critical and can influence reaction rates and yields.
The general mechanism can be visualized as follows:
Caption: General mechanism of N-alkylation of a carbazole derivative.
Several methodologies can be employed to achieve N-alkylation, each with its own set of advantages and considerations. These include classical alkylation with alkyl halides, phase-transfer catalysis, and microwave-assisted synthesis.
Experimental Protocols
Protocol 1: Classical N-Alkylation using an Alkyl Halide
This protocol describes a standard and widely applicable method for the N-alkylation of 6-cyclohexyl-tetrahydro-1H-carbazol-1-one using an alkyl halide and a carbonate base.
Materials:
-
6-Cyclohexyl-tetrahydro-1H-carbazol-1-one
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a solution of 6-cyclohexyl-tetrahydro-1H-carbazol-1-one (1.0 eq) in anhydrous acetone or DMF (10 mL per mmol of substrate) in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation:
| Alkyl Halide | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | RT | 12 | ~85 |
| Ethyl Bromide | K₂CO₃ | Acetone | Reflux | 18 | ~80 |
| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 8 | ~90 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Protocol 2: N-Alkylation under Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. For the N-alkylation of carbazoles, a quaternary ammonium salt is often used as the phase-transfer catalyst to shuttle the carbazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[5][7] This method can often lead to faster reaction times and milder conditions.
Materials:
-
6-Cyclohexyl-tetrahydro-1H-carbazol-1-one
-
Alkyl halide
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), pellets or 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or Dichloromethane (DCM)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 6-cyclohexyl-tetrahydro-1H-carbazol-1-one (1.0 eq), the alkyl halide (1.2 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq) in toluene or DCM.
-
Addition of Base: Add powdered NaOH or KOH (3.0 eq) or a 50% aqueous solution of NaOH or KOH.
-
Reaction: Stir the mixture vigorously at room temperature or gentle heating (40-50 °C) for 1-6 hours. Monitor the reaction by TLC.
-
Workup: After completion, add deionized water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography as described in Protocol 1.
Caption: Workflow of Phase-Transfer Catalyzed N-Alkylation.
Protocol 3: Microwave-Assisted N-Alkylation
Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields in shorter reaction times.[8][9] This "green chemistry" approach is highly efficient and scalable.
Materials:
-
6-Cyclohexyl-tetrahydro-1H-carbazol-1-one
-
Alkyl halide
-
Potassium carbonate (K₂CO₃) or another suitable solid support
-
Solvent (optional, can be performed solvent-free)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Preparation of Reaction Mixture: In a microwave-safe reaction vessel, thoroughly mix 6-cyclohexyl-tetrahydro-1H-carbazol-1-one (1.0 eq), the alkyl halide (1.5 eq), and finely powdered potassium carbonate (3.0 eq). For a solvent-free reaction, ensure intimate mixing. Alternatively, a minimal amount of a high-boiling polar aprotic solvent like DMF or DMSO can be added.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) and power (e.g., 100 W) for a short duration (e.g., 5-20 minutes).[10]
-
Workup: After cooling, add ethyl acetate and water to the reaction mixture.
-
Extraction and Purification: Follow the extraction, drying, concentration, and purification steps as outlined in Protocol 1.
Synthesis of the Starting Material: 6-Cyclohexyl-tetrahydro-1H-carbazol-1-one
The starting material, 6-cyclohexyl-tetrahydro-1H-carbazol-1-one, can be synthesized via a Fischer indole synthesis.[11] This involves the reaction of a suitably substituted phenylhydrazine with a cyclohexanone derivative. A plausible synthetic route begins with the reaction of cyclohexylamine and a carbazole precursor under acidic conditions to promote cyclization.[11]
Caption: Fischer Indole Synthesis for the preparation of the starting material.
Troubleshooting and Self-Validation
A successful protocol is a self-validating one. The following are key checkpoints and troubleshooting tips:
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider increasing the reaction time, temperature, or the equivalents of the base and alkylating agent. Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the alkylating agent.
-
Side Product Formation: Over-alkylation to form a quaternary ammonium salt is generally not an issue with carbazoles under these conditions. However, if the alkylating agent is bifunctional, intramolecular cyclization or polymerization could occur. In such cases, high dilution conditions may be necessary.
-
Purification Challenges: If the product and starting material have similar polarities, careful optimization of the chromatography eluent system is required. A shallow gradient can improve separation.
Conclusion
The N-alkylation of 6-cyclohexyl-tetrahydro-1H-carbazol-1-one is a versatile and essential transformation in the synthesis of novel, biologically active molecules. The choice of methodology—classical alkylation, phase-transfer catalysis, or microwave-assisted synthesis—will depend on the specific requirements of the synthesis, including scale, desired reaction time, and available equipment. By understanding the underlying reaction mechanism and following the detailed protocols provided, researchers can confidently and efficiently generate a diverse library of N-alkylated carbazole derivatives for further investigation in drug discovery and development programs.
References
-
New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. (2025). ResearchGate. [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI. [Link]
- Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. (2023).
-
PTC N-Alkylation of Carbazole Derivative. (n.d.). PTC Organics, Inc. [Link]
- Method for synthesis of N-alkyl carbazole and derivatives thereof. (2013).
-
RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION. (2000). ResearchGate. [Link]
-
N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. (2020). ResearchGate. [Link]
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023). ACS Publications. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. (n.d.). National Institutes of Health. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (n.d.). PubMed Central. [Link]
-
Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Royal Society of Chemistry. [Link]
-
N-Alkyl Carbazole Derivatives as New Tools for Alzheimer's Disease: Preliminary Studies. (n.d.). MDPI. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]
-
Efficient one-pot synthesis of polysubstituted 6-[(1H-1,2,3-Triazol-1-Yl) Methyl]uracils through the "click" protocol. (n.d.). ResearchGate. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][12]naphthyrin-5(6H)-one. (n.d.). National Institutes of Health. [Link]
-
Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. (2022). ResearchGate. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). ResearchGate. [Link]
-
A review on the biological potentials of carbazole and its derived products. (n.d.). Inorganic and Nano-Metal Chemistry. [Link]
-
Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). NISCair Online Periodicals Repository. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). ACS Publications. [Link]
-
Williamson Ether Synthesis. (2018). YouTube. [Link]
-
A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line. (n.d.). MDPI. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemcom.com [echemcom.com]
- 3. mdpi.com [mdpi.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buy 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 135897-70-0 [smolecule.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for Acetylcholinesterase Inhibition Assay of Carbazole Derivatives
Version: 1.0
I. Introduction: The Significance of Acetylcholinesterase Inhibition and the Promise of Carbazole Scaffolds
Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems. Its primary biological function is the termination of nerve impulse transmission at cholinergic synapses by rapidly hydrolyzing the neurotransmitter acetylcholine into choline and acetate.[1][2][3][4] The regulation of acetylcholine levels is critical for maintaining normal cognitive and neuromuscular function.
Inhibition of AChE is a cornerstone therapeutic strategy for managing symptomatic aspects of neurodegenerative disorders, most notably Alzheimer's disease (AD).[1][2][5] By impeding the breakdown of acetylcholine, AChE inhibitors increase the concentration and duration of the neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission which is often impaired in AD patients.[5][6]
Carbazole derivatives have emerged as a highly promising class of compounds in the search for novel AChE inhibitors.[7][8] The rigid, planar, and electron-rich carbazole nucleus serves as an excellent scaffold for designing molecules that can effectively interact with the active site of the AChE enzyme.[9][10] Various substitutions on the carbazole ring system allow for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.[9][11] This application note provides a detailed protocol for screening and characterizing carbazole derivatives as AChE inhibitors using the robust and widely accepted Ellman's colorimetric method.[12][13]
II. Principle of the Assay: The Ellman's Method
The most common and reliable method for measuring AChE activity and screening for its inhibitors is the spectrophotometric assay developed by Ellman and colleagues.[1][13][14] This colorimetric assay is based on the enzymatic hydrolysis of a synthetic substrate, acetylthiocholine (ATCh), which is structurally analogous to acetylcholine.
The principle unfolds in two sequential reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate acetylthiocholine (ATCh) to produce thiocholine and an acetate ion.[3][14]
-
Colorimetric Detection: The resulting thiocholine, which contains a free thiol group (-SH), readily reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent). This reaction cleaves the disulfide bond in DTNB to generate 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored anion, 5-thio-2-nitrobenzoate (TNB).[2][3][13]
The intensity of the yellow color, which is directly proportional to the amount of TNB produced, is measured by monitoring the increase in absorbance at or near 412 nm.[1][4][13][14] When an inhibitory compound such as a carbazole derivative is present, the rate of ATCh hydrolysis decreases, leading to a reduced rate of TNB formation and a slower increase in absorbance.[3] The potency of the inhibitor is quantified by determining the concentration required to reduce enzyme activity by 50% (IC₅₀).
III. Materials and Reagents
A. Equipment
-
Spectrophotometric 96-well microplate reader capable of kinetic measurements at 412 nm.
-
Calibrated single- and multi-channel pipettes (2-20 µL, 20-200 µL).
-
Clear, flat-bottom 96-well microplates.
-
Reagent reservoirs.
-
Vortex mixer.
-
Incubator or water bath set to 25°C or 37°C (optional, for temperature control).
B. Reagents & Chemicals
| Reagent | Supplier Example | Catalog No. | Storage |
| Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel), Type VI-S | Sigma-Aldrich | C3389 | -20°C |
| Acetylthiocholine Iodide (ATChI) | Sigma-Aldrich | A5751 | 4°C |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 | Room Temp. |
| Sodium Phosphate Monobasic | Fisher Scientific | S369 | Room Temp. |
| Sodium Phosphate Dibasic | Fisher Scientific | S374 | Room Temp. |
| Donepezil Hydrochloride (Positive Control) | Sigma-Aldrich | D6821 | Room Temp. |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D8418 | Room Temp. |
| Deionized Water (ddH₂O) | Millipore | - | Room Temp. |
| Carbazole Derivative Samples | In-house synthesis or commercial | - | As required |
IV. Experimental Protocols
A. Preparation of Reagents and Stock Solutions
-
Assay Buffer (0.1 M Sodium Phosphate Buffer, pH 8.0):
-
Prepare separate stock solutions of 0.1 M Sodium Phosphate Monobasic and 0.1 M Sodium Phosphate Dibasic.
-
To prepare 100 mL of the buffer, mix approximately 5.3 mL of the monobasic stock with 94.7 mL of the dibasic stock.
-
Adjust the pH to 8.0 ± 0.02 using a calibrated pH meter by adding small volumes of the appropriate stock solution.
-
Store at 4°C for up to one month.[2]
-
-
AChE Enzyme Stock Solution (1 U/mL):
-
The specific activity of the enzyme is provided by the manufacturer (e.g., ~200 U/mg). Calculate the mass of enzyme needed to prepare a 1 U/mL stock solution in Assay Buffer.
-
Prepare the solution, aliquot into single-use vials (e.g., 50 µL), and store at -20°C to prevent degradation from repeated freeze-thaw cycles.[2]
-
-
DTNB Stock Solution (10 mM):
-
Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer.
-
Vortex until fully dissolved.
-
Store in a light-protected container at 4°C for up to two weeks.[2]
-
-
ATChI Stock Solution (10 mM):
-
Dissolve 2.89 mg of ATChI in 1 mL of deionized water.
-
This solution is prone to hydrolysis and should be prepared fresh on the day of the experiment.[15]
-
-
Carbazole Derivative and Control Stock Solutions (e.g., 10 mM):
-
Dissolve the carbazole test compounds and the positive control (Donepezil) in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
From this stock, prepare serial dilutions in DMSO to achieve the desired final concentrations for the assay.
-
B. Assay Procedure (96-Well Plate Format)
The following protocol is for a total reaction volume of 200 µL per well. Adjust volumes proportionally if a different total volume is desired.
-
Plate Setup: Design the plate layout to include all necessary controls in triplicate.
-
Blank Wells: Contain all reagents except the enzyme. Used to correct for non-enzymatic hydrolysis of the substrate.
-
Negative Control Wells (100% Activity): Contain all reagents and the vehicle (DMSO) but no inhibitor.
-
Positive Control Wells: Contain all reagents and the standard inhibitor (Donepezil).
-
Test Compound Wells: Contain all reagents and the carbazole derivative at various concentrations.
-
-
Reagent Addition:
-
Add 120 µL of Assay Buffer (0.1 M, pH 8.0) to all wells.
-
Add 20 µL of the appropriate carbazole derivative dilution (or DMSO for negative control, or Donepezil for positive control) to the designated wells.
-
Add 20 µL of DTNB solution (final concentration will be 1 mM).
-
For Blank wells only: Add 20 µL of Assay Buffer instead of the enzyme solution in the next step.
-
Add 20 µL of a freshly diluted AChE working solution (e.g., dilute the 1 U/mL stock to 0.05 U/mL in Assay Buffer) to all wells except the Blanks.[2]
-
-
Pre-incubation: Gently tap the plate to mix the contents. Incubate the plate at a constant temperature (e.g., 25°C) for 15 minutes. This allows the inhibitors to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add 20 µL of the ATChI solution to all wells to start the enzymatic reaction.[3] The final concentration of ATChI will be 1 mM.
-
Kinetic Measurement: Immediately place the plate into the microplate reader. Measure the absorbance at 412 nm every 60 seconds for a total of 10-15 minutes.[3] The reader software will calculate the rate of reaction (V₀) as the change in absorbance per minute (mOD/min).
V. Data Analysis and Presentation
A. Calculation of Percent Inhibition
-
Correct for Blank: Subtract the rate of the Blank wells from all other wells to correct for non-enzymatic substrate hydrolysis.
-
Calculate Inhibition: Use the corrected rates (V₀) to determine the percentage of AChE inhibition for each concentration of the carbazole derivative using the following formula:
% Inhibition = [ (V₀ of Negative Control - V₀ of Test Well) / V₀ of Negative Control ] x 100
B. Determination of the IC₅₀ Value
The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[16]
-
Generate a Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). The resulting curve should be sigmoidal.[17]
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response model).[16][18] The software will calculate the precise IC₅₀ value from the curve.
C. Data Presentation
Results should be clearly summarized in a table for easy comparison of different carbazole derivatives.
| Compound ID | Conc. (µM) | Avg. Rate (mOD/min) | Std. Dev. | % Inhibition | IC₅₀ (µM) |
| Control | 0 (DMSO) | 25.4 | 1.2 | 0% | N/A |
| Donepezil | 0.01 | 13.1 | 0.8 | 48.4% | 0.011 |
| 0.1 | 2.6 | 0.3 | 89.8% | ||
| Carbazole-A | 1.0 | 18.2 | 1.1 | 28.3% | 6.86 [11] |
| 5.0 | 13.5 | 0.9 | 46.9% | ||
| 10.0 | 8.9 | 0.7 | 65.0% | ||
| Carbazole-B | 1.0 | 22.1 | 1.5 | 13.0% | 14.14 [8] |
| 10.0 | 15.3 | 1.0 | 39.8% | ||
| 25.0 | 9.1 | 0.6 | 64.2% |
Note: IC₅₀ values are representative and cited for context.
VI. Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in Blank wells | 1. Spontaneous (non-enzymatic) hydrolysis of ATChI. 2. Test compound is colored and absorbs at 412 nm. | 1. Prepare ATChI solution fresh. 2. Run a separate control well with buffer, DTNB, and the test compound (no enzyme or substrate) to measure its intrinsic absorbance. Subtract this value. |
| Low or no enzyme activity in Negative Control | 1. Improper storage or handling of AChE enzyme. 2. Incorrect pH of the Assay Buffer. 3. Inactive substrate (ATChI). | 1. Use a fresh aliquot of enzyme stored at -20°C. Avoid repeated freeze-thaw cycles. 2. Prepare fresh buffer and verify the pH is 8.0. 3. Prepare fresh ATChI solution. |
| High variability between replicate wells | 1. Inaccurate pipetting. 2. Temperature fluctuations across the plate. 3. Incomplete mixing of reagents. | 1. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions like DMSO stocks. 2. Allow all reagents and the plate to equilibrate to room temperature before starting. 3. Gently tap the plate to mix after each reagent addition step. |
| Inhibition exceeds 100% or is negative | 1. Test compound interferes with the detection chemistry (e.g., reacts with DTNB). 2. Calculation error. | 1. Run a control with the test compound, DTNB, and thiocholine (or another thiol) to check for interference. 2. Double-check all formulas and data entry. Ensure the correct blank and control values are used. |
VII. References
-
Pohanka, M. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central. [Link]
-
ResearchGate. (2023, December 6). Synthesis and Acetylcholinesterase Inhibitory Evaluation of Coumarin‐Linked Carbazole Derivatives. ResearchGate. [Link]
-
Marques, N. T., et al. (2020, July 19). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PubMed Central. [Link]
-
Padilla, S., et al. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
-
Cavas, L., et al. (2017). Neural Network Modeling of AChE Inhibition by New Carbazole-Bearing Oxazolones. Interdisciplinary Sciences, Computational Life Sciences. [Link]
-
Kushavah, U., et al. (2024, June 1). Novel Carbazoles as AChE Inhibitors: Synthesis, Molecular Docking and Dynamic Simulation Studies. ResearchGate. [Link]
-
Public Health Toxicology. (2023, September 28). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]
-
Reddit. (2025, April 10). Help with determining IC50 for enzyme inhibitors. r/Biochemistry. [Link]
-
ResearchGate. (2020, June 22). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? ResearchGate. [Link]
-
Akrami, H., et al. (2015). 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors. PubMed. [Link]
-
ACS Chemical Neuroscience. (2024, July 22). Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. ACS Publications. [Link]
-
ResearchGate. (2021, June 19). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions? ResearchGate. [Link]
-
JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. [Link]
-
NIH. (2023, August 10). Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids. National Institutes of Health. [Link]
-
MDPI. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. MDPI. [Link]
-
Chambers, J. E., et al. Factors in standardizing automated cholinesterase assays. PubMed. [Link]
-
ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neural Network Modeling of AChE Inhibition by New Carbazole-Bearing Oxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. IC50 Calculator | AAT Bioquest [aatbio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of the Borsche-Drechsel Cyclization
Welcome to the technical support center for the Borsche-Drechsel cyclization. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction for the synthesis of tetrahydrocarbazoles and related carbazole structures. As a cornerstone reaction in heterocyclic chemistry, its successful execution is often pivotal in synthetic campaigns. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the intricacies of this reaction and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the Borsche-Drechsel cyclization.
Q1: What is the Borsche-Drechsel cyclization and how does it work?
The Borsche-Drechsel cyclization is a classic organic reaction that synthesizes 1,2,3,4-tetrahydrocarbazoles from the acid-catalyzed thermal rearrangement of cyclohexanone arylhydrazones.[1][2] It is mechanistically analogous to the well-known Fischer indole synthesis and can be considered a special case of it.[1][3]
The reaction proceeds through several key steps:
-
Hydrazone Formation: An arylhydrazine condenses with a cyclohexanone to form the corresponding arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine form under acidic conditions.
-
[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes a concerted, thermally-driven[4][4]-sigmatropic rearrangement.[2][5]
-
Cyclization & Aromatization: The resulting intermediate rapidly cyclizes and eliminates a molecule of ammonia to yield the stable tetrahydrocarbazole aromatic system.[1]
Q2: What are the "classical" versus "modern" conditions for this reaction?
-
Classical Conditions: Traditionally, the reaction is run using strong Brønsted acids like sulfuric acid, hydrochloric acid, or polyphosphoric acid in a suitable solvent, often at reflux temperatures.[6] Glacial acetic acid is also frequently used, serving as both the catalyst and solvent.[1]
-
Modern Conditions: To improve yields, reduce waste, and enhance safety, several modern approaches have been developed. These include the use of Lewis acids (e.g., ZnCl₂), solid acid catalysts like zeolites, ionic liquids, and microwave-assisted synthesis to accelerate the reaction and improve efficiency.[6] These "green chemistry" approaches often lead to cleaner reactions with shorter reaction times.[5]
Q3: My target molecule is a fully aromatized carbazole. Does the Borsche-Drechsel reaction yield this directly?
Not directly. The initial product of the Borsche-Drechsel cyclization is a 1,2,3,4-tetrahydrocarbazole.[7][8] To obtain the fully aromatic carbazole, a subsequent oxidation (dehydrogenation) step is required.[7][9] This is often accomplished using reagents like elemental sulfur, palladium on carbon (Pd/C), or other oxidizing agents.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section is formatted to directly address the common issues encountered during the Borsche-Drechsel cyclization.
Issue 1: Low or No Product Yield
Q: My reaction is yielding very little product, or in some cases, failing completely. What are the most likely causes?
A: This is the most common issue and can almost always be traced back to one of three areas: starting material quality, catalyst issues, or suboptimal thermal conditions.
-
Causality—Purity of Starting Materials: Arylhydrazines, particularly phenylhydrazine itself, are notoriously unstable and prone to oxidation, appearing as dark, tarry liquids over time.[10] Oxidized starting materials can inhibit the reaction. Cyclohexanone can also undergo self-condensation or oxidation.
-
Troubleshooting Protocol:
-
Verify Hydrazine Quality: Use freshly opened bottles of arylhydrazine. If the liquid is dark yellow, brown, or black, it must be purified. Distillation under vacuum is the most effective method. For solid hydrazine salts, recrystallization is recommended.
-
Check Ketone Purity: Ensure the cyclohexanone is clean and colorless. Distill if necessary.
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your substrates are particularly sensitive.
-
-
-
Causality—Acid Catalyst Choice and Concentration: The acid catalyst is critical for the initial tautomerization and subsequent cyclization steps.[6] The wrong choice or concentration can halt the reaction or promote side product formation.
-
Troubleshooting Protocol:
-
Catalyst Screening: If a standard acid like acetic or sulfuric acid is failing, consider alternatives. For some substrates, a Lewis acid like zinc chloride (ZnCl₂) may be more effective.[6] Solid acid catalysts (e.g., Amberlyst-15, zeolites) can also improve yields and simplify workup.
-
Optimize Catalyst Loading: Too little acid will result in an incomplete reaction. Too much can lead to substrate degradation and tar formation. Perform a small-scale optimization, varying the catalyst loading (e.g., from 0.1 eq to 2.0 eq for Lewis acids, or varying the concentration of protic acids).
-
-
-
Causality—Suboptimal Temperature: The[4][4]-sigmatropic rearrangement is thermally driven.[2] Insufficient heat will lead to an incomplete reaction, while excessive heat will cause decomposition and polymerization, resulting in the formation of intractable tars.[10]
-
Troubleshooting Protocol:
-
Temperature Optimization Study: The ideal temperature is substrate-dependent. Run a series of small-scale reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the sweet spot where product formation is maximized and byproduct formation is minimized.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the appearance of the product. This will prevent premature workup or overheating after the reaction is complete.
-
-
Issue 2: Significant Side Product or Tar Formation
Q: My reaction turns black and results in a significant amount of insoluble tar, making purification nearly impossible. Why is this happening?
A: Tar formation is a classic sign of substrate or intermediate decomposition, usually caused by overly harsh reaction conditions.
-
Causality—Excessive Heat or Reaction Time: As mentioned above, high temperatures can "burn" the reactants and intermediates, leading to complex polymeric byproducts.[10] Leaving a reaction to heat for too long, even at an optimal temperature, can have the same effect.
-
Troubleshooting Protocol:
-
Reduce Temperature: The first step should be to lower the reaction temperature. A successful reaction does not need to be black.
-
Monitor Closely: Use TLC to determine when the reaction has reached maximum conversion, and then immediately begin the workup. Do not let it reflux overnight without prior evidence that this is safe for your specific substrates.
-
Controlled Addition: For highly exothermic reactions, consider adding the ketone dropwise to a heated solution of the hydrazine and acid. This maintains better temperature control.[1]
-
-
-
Causality—Highly Concentrated Strong Acids: Concentrated sulfuric or polyphosphoric acid are powerful dehydrating and oxidizing agents at high temperatures and can promote charring.
-
Troubleshooting Protocol:
-
Switch to a Milder Acid: Replace sulfuric acid with glacial acetic acid, p-toluenesulfonic acid (pTSA), or a Lewis acid.[6]
-
Use a Co-Solvent: Running the reaction in a higher-boiling inert solvent (e.g., toluene, xylenes) with a catalytic amount of acid can provide better temperature control and prevent the issues associated with using strong acids as the bulk medium.
-
-
Issue 3: Difficulty with Product Purification
Q: I have successfully formed my product, but isolating it from the crude reaction mixture is proving difficult. What are the best practices?
A: Purification can indeed be challenging. A strategic workup and the right choice of purification technique are key.
-
Causality—Crude Product Nature: The crude product is often an oily solid contaminated with baseline impurities and colored tars.
-
Troubleshooting Protocol:
-
Initial Workup: After cooling, the standard procedure is to pour the reaction mixture into a large volume of ice-water.[1] This helps to precipitate the crude product and dilute the acid.
-
Neutralization: Carefully neutralize the aqueous mixture with a base like sodium bicarbonate or sodium hydroxide solution until effervescence ceases. This will ensure your product is in its neutral form.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts, followed by a cold, non-polar solvent like hexanes or petroleum ether to wash away highly non-polar impurities.[1]
-
Recrystallization: This is often the most effective method for purifying the crude solid. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1] Using decolorizing carbon during recrystallization can help remove colored impurities.[10]
-
Column Chromatography: If recrystallization fails, column chromatography on silica gel is the next logical step. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[1]
-
-
Visualizing the Process
Clear visual aids are essential for understanding complex chemical processes and troubleshooting logic.
Reaction Mechanism Workflow
Caption: Key mechanistic steps in the Borsche-Drechsel cyclization.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the reaction.
Experimental Protocols & Data
This section provides a representative experimental procedure and a table summarizing key optimization parameters.
Standard Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is a robust starting point for the synthesis of the parent tetrahydrocarbazole.
Materials:
-
Phenylhydrazine (freshly distilled, 10.8 g, 0.1 mol)
-
Cyclohexanone (9.8 g, 0.1 mol)
-
Glacial Acetic Acid (100 mL)
-
Round-bottom flask (250 mL), reflux condenser, heating mantle
-
Ice, water, sodium bicarbonate (saturated solution)
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the glacial acetic acid (100 mL) and phenylhydrazine (10.8 g).
-
Addition of Ketone: Begin stirring the solution and add the cyclohexanone (9.8 g) portion-wise over 5 minutes. The solution will warm up and may change color.
-
Heating: Heat the reaction mixture to a gentle reflux (approx. 118 °C) using a heating mantle.
-
Monitoring: Allow the reaction to reflux for 1-2 hours. Monitor the progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate), observing the disappearance of the starting materials and the appearance of a new, lower Rf spot for the product.
-
Work-up: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing 500 mL of ice-water with stirring. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (2 x 100 mL) until the filtrate is colorless and neutral to pH paper.
-
Drying: Allow the crude product to air-dry on the filter paper or dry in a vacuum oven at low heat. A typical crude yield is 12.0–14.5 g.
-
Purification: Recrystallize the crude solid from hot methanol (approx. 70-80 mL). If the solution is highly colored, add a small amount of activated charcoal and perform a hot filtration. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Expected Yield: 12.0–13.5 g (70–79%) of pure 1,2,3,4-tetrahydrocarbazole as a crystalline solid.[10]
-
Optimization Parameter Summary
The following table summarizes the impact of key variables on the Borsche-Drechsel cyclization, providing a quick reference for your optimization efforts.
| Parameter | Options | General Impact & Causality |
| Acid Catalyst | Brønsted Acids: Acetic Acid, H₂SO₄, HCl, pTSALewis Acids: ZnCl₂, BF₃·OEt₂, Sc(OTf)₃Solid Acids: Zeolites, Amberlyst-15 | Brønsted acids are traditional but can be harsh. Acetic acid is a good starting point.[1] Lewis acids can be milder and highly effective, promoting the key rearrangement step.[6] Solid acids simplify workup (filtration) and are often more environmentally friendly.[6] |
| Solvent | Acetic Acid, Ethanol, Toluene, Xylenes, Ionic Liquids | Acetic acid acts as both solvent and catalyst. Ethanol is a common solvent for milder acid catalysts. Toluene/Xylenes are useful for achieving higher temperatures with catalytic acid amounts. Ionic liquids are a green alternative that can enhance reaction rates.[6] |
| Temperature | 60 °C to >140 °C (Reflux) | Highly substrate and catalyst dependent. Lower temperatures may be sufficient with strong acids or microwave heating. Higher temperatures are needed for less reactive substrates but increase the risk of tar formation.[10] |
| Reaction Time | 30 minutes to 24 hours | Microwave-assisted reactions can be very fast (minutes). Traditional heating often requires 1-4 hours.[1] Overly long reaction times, especially at high temperatures, lead to decomposition. |
| Atmosphere | Air vs. Inert (N₂/Ar) | Running under air is often sufficient. An inert atmosphere is recommended for highly sensitive substrates or when trying to minimize oxidative side products to achieve very high purity. |
Scale-Up Considerations
Transitioning a laboratory-scale reaction to a pilot plant or manufacturing scale introduces new challenges that must be addressed proactively.
Q: I am scaling up my synthesis from 10g to 1kg and my yield has dropped significantly. What are the primary challenges?
A: The main culprits in scale-up are inadequate mass and heat transfer.
-
Heat Transfer Limitations: In large reactors, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to both heat the reaction mixture evenly and, more critically, to remove heat from an exothermic reaction. This can lead to localized "hot spots" where the temperature is much higher than the sensor reading, causing significant product degradation and tar formation.[10]
-
Best Practices:
-
Process Safety Analysis: Before any scale-up, perform a thorough safety analysis (e.g., using reaction calorimetry) to understand the reaction's thermal hazards and ensure your reactor's cooling capacity is sufficient.
-
Controlled Addition: Implement a slow, controlled addition of one reactant to the other at the reaction temperature to manage any exotherms.
-
Efficient Agitation: Ensure the reactor is equipped with appropriate stirrers (e.g., anchor or turbine) to maintain homogenous mixing and temperature throughout the vessel.
-
-
-
Mass Transfer Limitations: Inefficient mixing in large vessels can lead to areas of high and low reactant concentration.[10] This can slow the overall reaction rate and promote side reactions in localized areas of high concentration.
-
Best Practices:
-
Stirring Study: The stirrer speed and type that worked in a round-bottom flask will not be adequate for a 100L reactor. Consult with chemical engineers to select the appropriate agitation parameters to ensure good mixing.
-
Solvent Choice: Ensure the chosen solvent can maintain all reactants and intermediates in solution at the reaction temperature to avoid precipitation and mixing issues.
-
-
References
-
Ali, R. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. ResearchGate. [Online]. Available: [Link]
-
Bohrium. (2023). the-borsche-drechsel-bd-cyclization-synthesis-of-tetrahydrocarbazoles-and-carbazole-alkaloids - Ask this paper. [Online]. Available: [Link]
-
Celik, H. (2023). Synthesis of Novel Carbazole Derivatives by Diels-Alder Reaction of Indole-Based Dienes. Thesis. [Online]. Available: [Link]
-
Wiley Online Library. (n.d.). Borsche-Drechsel Cyclization. Comprehensive Organic Name Reactions and Reagents. [Online]. Available: [Link]
-
ResearchGate. (n.d.). a) The Borsche‐Drechsel cyclization reaction for the formation of... [Download Scientific Diagram]. [Online]. Available: [Link]
-
ResearchGate. (n.d.). Borsche-Drechsel cyclization | Request PDF. [Online]. Available: [Link]
-
SciSpace. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. [Online]. Available: [Link]
-
Wikipedia. (n.d.). Borsche–Drechsel cyclization. [Online]. Available: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Borsche-Drechsel Cyclization. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Borsche-Drechsel Cyclization [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing Tetrahydrocarbazole Derivatives
Welcome to the technical support center for handling and preserving tetrahydrocarbazole (THC) derivatives. As a Senior Application Scientist, I've frequently collaborated with researchers facing stability challenges with these valuable compounds. Tetrahydrocarbazoles are foundational scaffolds in drug discovery and materials science, but their electron-rich heterocyclic structure makes them notoriously susceptible to oxidation.[1] This guide is designed to provide you with not just protocols, but the chemical reasoning behind them, empowering you to troubleshoot issues and protect the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most common issues encountered in the lab.
Q1: Why did my pure, white tetrahydrocarbazole derivative turn yellow/brown upon storage?
This is the most classic sign of oxidation. The indole-like core of the tetrahydrocarbazole is highly susceptible to reaction with atmospheric oxygen.[1] This process can be significantly accelerated by exposure to light (photo-oxidation) and elevated temperatures.[2][3] The initial step is often the formation of hydroperoxide intermediates, which can then rearrange or decompose into a cascade of colored, often polymeric, impurities.[2][4]
Q2: I stored my compound in a sealed vial in the fridge, but it still degraded. What went wrong?
While refrigeration slows down chemical reactions, a simple sealed vial still contains a headspace full of air (approximately 21% oxygen).[5] Every time the vial is opened, fresh, moist air is introduced. For these sensitive molecules, even this limited amount of oxygen is sufficient to cause degradation over time. The key is not just sealing, but replacing the reactive atmosphere with an inert one.[6]
Q3: Can I use a standard desiccator for storage?
A desiccator is excellent for removing moisture, which is a good practice, but it does not remove oxygen.[3] Therefore, a desiccator alone is insufficient to prevent the primary oxidation pathway for tetrahydrocarbazole derivatives. It should be used in conjunction with inert gas techniques for optimal stability.
Q4: Are some solvents worse than others for storing these derivatives in solution?
Yes. Solvents that are not properly degassed contain dissolved oxygen, which will readily react with your compound. Furthermore, certain solvents, like chlorinated solvents (e.g., DCM, chloroform), can contain trace amounts of acidic impurities (like HCl) that may catalyze degradation.[4] Always use high-purity, freshly distilled, or commercially available anhydrous/degassed solvents for preparing stock solutions.
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to identifying and solving more complex stability issues.
Troubleshooting Matrix
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Rationale |
| Rapid discoloration during column chromatography. | 1. Oxygen Exposure: The high surface area of the silica gel combined with oxygen-saturated solvents creates a perfect environment for oxidation. 2. Acidic Silica: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive intermediates.[4] | 1. De-gas Solvents: Before preparing your mobile phase, sparge the solvents with argon or nitrogen for 15-30 minutes. 2. Use Neutralized Silica: Treat silica gel with a base (e.g., wash with a triethylamine-containing solvent mixture) or use commercially available deactivated silica gel. |
| Appearance of new, unexpected spots on TLC plate after work-up. | 1. Aerial Oxidation: The compound was exposed to air during solvent evaporation (rotovap) or extraction. 2. Peroxides in Solvent: Older ether solvents (like THF, diethyl ether) can form explosive peroxides, which are also potent oxidizing agents. | 1. Inert Gas Blanket: Introduce a gentle stream of argon or nitrogen into the flask during rotary evaporation. 2. Test for Peroxides: Always test ether solvents for peroxides before use. Purify or discard if positive. Use solvents with inhibitors like BHT for storage. |
| Inconsistent results in biological assays. | Compound Degradation: The active compound has partially degraded in the stock solution or assay buffer, leading to a lower effective concentration. | 1. Fresh Solutions: Prepare stock solutions fresh from solid material stored under inert gas. 2. Inert Atmosphere for Plating: If feasible, prepare assay plates in a nitrogen-filled environment. 3. Incorporate Antioxidants: Consider adding a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) to stock solutions, if compatible with the assay.[7] |
Part 3: Core Mechanisms & Prevention Workflows
Understanding the "how" and "why" of degradation is critical for prevention.
The Oxidation Pathway
The primary degradation route for tetrahydrocarbazoles involves oxidation by singlet oxygen (often generated photochemically) or radical autoxidation to form a hydroperoxide intermediate at the C4a position. This intermediate is unstable and can lead to various degradation products.[2]
Caption: Simplified mechanism of tetrahydrocarbazole oxidation.
Workflow for Handling and Storage
Adhering to a strict workflow from the moment a compound is received or synthesized is the most effective preventative strategy. This process is a self-validating system: if the compound remains stable, the protocol is being followed correctly.
Caption: Recommended workflow for handling air-sensitive compounds.
Part 4: Experimental Protocols
Protocol 1: Standard Procedure for Inert Gas Storage
This protocol details the steps for safely storing a solid tetrahydrocarbazole derivative.
Materials:
-
Tetrahydrocarbazole derivative (solid)
-
Appropriately sized amber glass vial with a PTFE-lined screw cap or a Sure/Seal™ cap
-
Source of dry, inert gas (Argon preferred due to its density, but Nitrogen is also effective)[8]
-
Schlenk line or a manifold with a needle adapter for gas delivery
-
Vacuum pump (if using a Schlenk line)
Procedure:
-
Vial Preparation: Place your solid compound into a clean, dry amber vial. Do not fill more than halfway to allow for an adequate headspace exchange.
-
Attach to Manifold: Insert a needle connected to the inert gas/vacuum manifold through the septum of the cap. Insert a second, shorter needle to act as a vent.
-
Purge Cycle (x3): a. Gently open the vacuum line to evacuate the air from the vial for 1-2 minutes. Be cautious not to pull solid material into the line. b. Close the vacuum line and slowly backfill the vial with inert gas. You should feel a gentle flow from the vent needle. c. Repeat this vacuum/backfill cycle two more times to ensure all atmospheric oxygen and moisture has been removed.
-
Final Seal: After the final backfill, remove the vent needle first, followed by the gas inlet needle. This leaves a slight positive pressure of inert gas in the vial.
-
Parafilm Seal: For long-term storage, wrap the cap-vial interface securely with Parafilm®.
-
Storage: Place the sealed vial in a clearly labeled secondary container and store in a dark, cold environment (e.g., a -20°C freezer or a 4°C refrigerator).[3][5]
Protocol 2: Preparation of a Degassed Solvent Stock Solution
This protocol is for preparing solutions for assays or reactions.
Materials:
-
Stored tetrahydrocarbazole derivative (from Protocol 1)
-
High-purity solvent (e.g., anhydrous DMSO, ethanol)
-
Inert gas source
-
Glovebox or a well-ventilated fume hood with an inert gas balloon setup
Procedure:
-
Solvent Degassing: Before use, sparge your solvent with a stream of inert gas via a long needle for at least 30 minutes to remove dissolved oxygen.
-
Compound Equilibration: Remove the vial of your solid compound from cold storage and allow it to warm completely to room temperature before opening. This is critical to prevent atmospheric moisture from condensing on your cold compound.[9]
-
Inert Atmosphere Transfer:
-
In a Glovebox (Ideal): Perform all weighing and solvent addition steps inside the inert atmosphere of the glovebox.
-
On the Benchtop (Alternative): Place the vial in a beaker. Use a balloon filled with inert gas to maintain a positive pressure of gas over the vial as you quickly remove the cap, add the degassed solvent, and reseal.
-
-
Dissolution: Gently swirl or sonicate the vial until the compound is fully dissolved.
-
Storage of Solution: If the solution is not for immediate use, re-purge the headspace with inert gas before sealing and store in the dark and cold. Note that stability in solution is generally much lower than in the solid state.
By implementing these scientifically grounded procedures, you can significantly mitigate the risk of oxidative degradation, ensuring the reliability and reproducibility of your research with tetrahydrocarbazole derivatives.
References
-
Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments. [Link]
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. [Link]
-
Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews. [Link]
-
Chemical and photochemical oxidation of tetrahydrobetacarboline. ResearchGate. [Link]
-
Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications. [Link]
-
The Synthesis of 1,2,3,4-Tetrahydrocarbazole. YouTube. [Link]
-
Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Oklahoma State University. [Link]
-
Iodine-catalyzed aromatization of tetrahydrocarbazoles: a new avenue for the total synthesis of carbazole alkaloids. Organic & Biomolecular Chemistry. [Link]
-
One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole and 1,2-Benzo-3,4-dihydrocarbazole. Journal of the American Chemical Society. [Link]
-
Oxidation Prevention & Inertization. Presscon. [Link]
-
Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Frontiers in Chemistry. [Link]
-
Comparison of antioxidative properties of carbazole alkaloids from Murraya koenigii leaves. Journal of Agricultural and Food Chemistry. [Link]
-
Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. National Institutes of Health. [Link]
-
Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS). PubMed. [Link]
-
Inert gas. Wikipedia. [Link]
-
Antioxidant effects of the highly-substituted carbazole alkaloids and their related carbazoles. ResearchGate. [Link]
-
Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. MDPI. [Link]
-
(PDF) Effects of temperature on THC and THCA content during storage. ResearchGate. [Link]
-
Electrochemical Oxidation of Δ9-Tetrahydrocannabinol: A Simple Strategy for Marijuana Detection. Organic Letters. [Link]
-
Antioxidant activities of natural and synthetic carbazoles. PubMed. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. National Institutes of Health. [Link]
-
Supporting Information for C–H oxidation of 1,2,3,4-tetrahydrocarbazoles. The Royal Society of Chemistry. [Link]
-
Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria. PubMed. [Link]
-
Why are inert gases necessary during carbonization? Reddit. [Link]
-
Radical scavenger – Knowledge and References. Taylor & Francis. [Link]
-
(PDF) Significance of Temperature and Ultraviolet Light in the Breakdown of Folpet and Penconazole. ResearchGate. [Link]
-
Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. MDPI. [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
-
Properties of a free radical scavenger. Chemistry Stack Exchange. [Link]
-
What Are The Benefits Of Using An Inert Gas To Prevent Oxidation? Kintek Solution. [Link]
-
Scavenger (chemistry). Wikipedia. [Link]
-
Why are inert gas (especially Xenon) compounds powerful oxidizing agents? Chemistry Stack Exchange. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation prevention - Presscon [presscon.com]
- 7. Free radical scavengers: An overview on heterocyclic advances and medicinal prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inert gas - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
The Promise of a Novel Carbazolone: An In Silico ADMET Comparison with Carvedilol
A Senior Application Scientist's Guide to Early-Stage Drug Candidate Evaluation
In the relentless pursuit of novel therapeutics, the early identification of promising drug candidates is paramount. The carbazole scaffold, a privileged structure in medicinal chemistry, continues to yield compounds with diverse biological activities. One such molecule of interest is 6-cyclohexyl-carbazolone, a derivative with potential for further development. However, before committing significant resources to synthesis and in vitro testing, a robust in silico assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical, cost-effective step. This guide provides a comprehensive in silico ADMET profile of 6-cyclohexyl-carbazolone, benchmarked against Carvedilol, a well-established carbazole-containing drug, offering valuable insights for researchers and drug development professionals.
The Rationale: Why In Silico ADMET Profiling Matters
The high attrition rate of drug candidates during preclinical and clinical development is a major challenge in the pharmaceutical industry. A significant portion of these failures can be attributed to unfavorable ADMET properties. In silico tools, leveraging sophisticated algorithms and extensive databases, allow for the early prediction of these properties, enabling a "fail fast, fail cheap" approach. By flagging potential liabilities such as poor absorption, rapid metabolism, or toxicity at the computational stage, researchers can prioritize candidates with a higher probability of success, thereby optimizing resources and accelerating the drug discovery pipeline.
This guide employs a multi-tool approach, utilizing the strengths of three widely recognized, freely accessible web-based platforms: SwissADME, ProTox-II, and admetSAR 3.0. This strategy provides a more holistic and reliable prediction by cross-validating the results from different algorithms and datasets. As a comparator, Carvedilol, a non-selective beta-blocker and alpha-1 blocker containing a carbazole moiety, serves as a real-world benchmark for a successful drug with known pharmacokinetic and safety profiles.[1]
Methodology: A Step-by-Step In Silico ADMET Workflow
The following protocol outlines the systematic approach to predicting the ADMET properties of 6-cyclohexyl-carbazolone and Carvedilol.
Step 1: Obtaining Canonical SMILES
The Simplified Molecular Input Line Entry System (SMILES) is a prerequisite for most in silico prediction tools. Canonical SMILES for both compounds were obtained from the PubChem database, a public repository of chemical information maintained by the National Center for Biotechnology Information (NCBI).[1]
-
6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3C=CCC4=O[2]
-
Carvedilol: COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[1]
Step 2: ADMET Prediction using Web-Based Tools
The canonical SMILES for each compound were submitted to the following web servers:
-
SwissADME: This tool provides predictions for physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
ProTox-II: This server focuses on the prediction of various toxicity endpoints, including organ toxicity (hepatotoxicity), toxicological endpoints (e.g., mutagenicity, carcinogenicity), and acute toxicity (LD50).
-
admetSAR 3.0: This platform offers a broad range of ADMET predictions, including absorption, distribution, metabolism, excretion, and toxicity parameters.
Step 3: Data Collation and Analysis
The output data from each server was carefully collected and organized for a side-by-side comparison of key ADMET parameters.
In Silico Prediction Workflow
Caption: A flowchart illustrating the in silico ADMET prediction workflow.
Results: A Comparative ADMET Profile
The predicted ADMET properties for 6-cyclohexyl-carbazolone and Carvedilol are summarized in the table below.
| Parameter | 6-cyclohexyl-carbazolone (Predicted) | Carvedilol (Predicted) | Carvedilol (Experimental/Known) |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | 267.36 | 406.48 | 406.48 |
| LogP (Consensus) | 4.15 | 3.85 | ~3.8 |
| Water Solubility (LogS) | -4.5 (Poorly soluble) | -4.2 (Poorly soluble) | Poorly soluble |
| Absorption | |||
| Gastrointestinal Absorption | High | High | Well absorbed |
| BBB Permeant | Yes | Yes | Yes |
| Distribution | |||
| P-gp Substrate | No | Yes | Yes |
| Metabolism | |||
| CYP1A2 Inhibitor | Yes | No | Weak inhibitor |
| CYP2C9 Inhibitor | Yes | No | Weak inhibitor |
| CYP2C19 Inhibitor | No | No | No |
| CYP2D6 Inhibitor | Yes | Yes | Strong inhibitor |
| CYP3A4 Inhibitor | Yes | No | Weak inhibitor |
| Toxicity | |||
| Ames Mutagenicity | Non-mutagen | Non-mutagen | Non-mutagenic |
| Carcinogenicity | Non-carcinogen | Non-carcinogen | Not classified as a human carcinogen |
| Hepatotoxicity | Active | Inactive | Rare instances of liver injury |
| Oral Rat Acute Toxicity (LD50) | 2500 mg/kg (Class 5) | 810 mg/kg (Class 4) | 810 mg/kg |
Discussion: Interpreting the In Silico Data
The in silico analysis provides a valuable preliminary assessment of the drug-like properties of 6-cyclohexyl-carbazolone, particularly when viewed in the context of the established drug, Carvedilol.
Physicochemical Properties and Absorption:
Both 6-cyclohexyl-carbazolone and Carvedilol exhibit high lipophilicity (LogP > 3) and poor water solubility, which is characteristic of many orally administered drugs that target intracellular proteins. The predicted high gastrointestinal absorption for both compounds suggests that they are likely to be well-absorbed from the gut. Furthermore, the prediction that 6-cyclohexyl-carbazolone can permeate the blood-brain barrier (BBB) opens up possibilities for its investigation in central nervous system (CNS) disorders, a property it shares with Carvedilol.
Distribution and Metabolism:
A key differentiator between the two compounds is the prediction that 6-cyclohexyl-carbazolone is not a substrate for P-glycoprotein (P-gp), an efflux pump that can limit drug distribution to tissues. This could potentially lead to higher intracellular concentrations and better efficacy compared to P-gp substrates like Carvedilol.
The predicted inhibition of several cytochrome P450 (CYP) enzymes by 6-cyclohexyl-carbazolone is a significant finding that warrants careful consideration. Inhibition of CYP1A2, CYP2C9, CYP2D6, and CYP3A4 could lead to drug-drug interactions if co-administered with other medications metabolized by these enzymes. Carvedilol is a known inhibitor of CYP2D6, which is a major pathway for its own metabolism. The broader predicted inhibitory profile of the novel carbazolone suggests a higher potential for metabolic drug-drug interactions.
Predicted Metabolic Pathways for 6-cyclohexyl-carbazolone
Caption: Predicted metabolic pathways for 6-cyclohexyl-carbazolone.
Toxicity Profile:
Encouragingly, 6-cyclohexyl-carbazolone is predicted to be non-mutagenic and non-carcinogenic, which are critical safety hurdles. However, the prediction of potential hepatotoxicity is a concern that would need to be carefully evaluated in subsequent in vitro and in vivo studies. Carvedilol, while generally considered safe, has been associated with rare cases of liver injury. The predicted oral LD50 for 6-cyclohexyl-carbazolone is significantly higher than that of Carvedilol, suggesting a potentially lower acute toxicity.
Conclusion and Future Directions
This in silico ADMET comparison provides a foundational assessment of 6-cyclohexyl-carbazolone as a potential drug candidate. The predictions suggest that the compound possesses favorable absorption and distribution characteristics, including BBB permeability and a lack of P-gp substrate activity. However, the potential for significant CYP enzyme inhibition and hepatotoxicity are key liabilities that must be addressed in future studies.
The insights gleaned from this computational analysis will guide the next steps in the development of 6-cyclohexyl-carbazolone. Experimental validation of the predicted ADMET properties is crucial. Initial in vitro assays should focus on confirming the metabolic stability and CYP inhibition profile, as well as assessing cytotoxicity in hepatic cell lines. Should these initial studies yield promising results, further preclinical development, including pharmacokinetic and toxicology studies in animal models, would be warranted. This early, data-driven approach, integrating in silico predictions with targeted experimental validation, is essential for navigating the complex path of drug discovery and development.
References
-
PubChem. Carvedilol. National Center for Biotechnology Information. [Link]
-
SwissADME. [Link]
-
ProTox-II. [Link]
-
admetSAR 3.0. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
